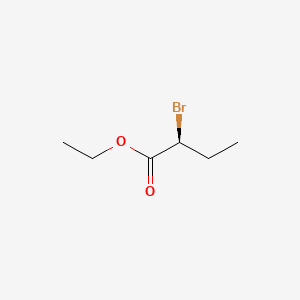

(-)-Ethyl 2-bromobutyrate

説明

Significance of α-Functionalized Esters as Synthetic Building Blocks

α-Functionalized esters, particularly α-haloesters, are a class of organic compounds that serve as highly versatile and valuable intermediates in modern organic synthesis. google.com Their importance stems from the presence of two key functional groups—the ester and the halogen at the α-carbon—which imparts a unique reactivity profile. The electron-withdrawing nature of the ester group activates the α-carbon, while the halogen acts as an excellent leaving group, making these compounds potent alkylating agents susceptible to nucleophilic substitution. google.comresearchgate.net

This dual functionality allows for a wide array of chemical transformations. α-Haloesters are cornerstone reactants in several name reactions, including the Darzens glycidic ester condensation to form α,β-epoxy esters and the iconic Reformatsky reaction, which generates β-hydroxy esters. google.compsiberg.comtheaic.org The latter involves the formation of an organozinc intermediate (a Reformatsky enolate) that reacts with aldehydes or ketones. psiberg.comharvard.edu Furthermore, these esters can be used to synthesize amino acids, α,β-unsaturated esters, and various heterocyclic systems. The ability to introduce complex carbon skeletons through these reactions makes α-functionalized esters indispensable building blocks for constructing natural products, pharmaceuticals, and advanced materials. theaic.orgontosight.ai

Overview of the Role of (-)-Ethyl 2-bromobutyrate (B1202233) in Chemical Transformations

Within the broad class of α-haloesters, (-)-Ethyl 2-bromobutyrate, the (S)-enantiomer of ethyl 2-bromobutanoate, is a significant chiral building block. Its stereochemical purity allows for its use in asymmetric synthesis, where the transfer of chirality is crucial for producing enantiomerically pure target molecules, a common requirement for biologically active compounds. ontosight.ai The primary route to obtaining this specific enantiomer involves the kinetic resolution of racemic ethyl 2-bromobutyrate. Studies have shown that enzymes such as haloalkane dehalogenases exhibit high enantioselectivity, preferentially hydrolyzing the (R)-enantiomer and leaving the desired (S)-enantiomer, this compound, with high enantiomeric excess. muni.cz Alternatively, it can be prepared from its corresponding chiral acid, (S)-2-bromobutanoic acid.

One of the most notable industrial applications of this chiral haloester is as a key intermediate in the synthesis of the antiepileptic drug Levetiracetam, which is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide. google.comnewdrugapprovals.orgmyexperiment.org In many synthetic routes, racemic ethyl 2-bromobutyrate is reacted with pyrrolidinone, followed by hydrolysis to produce racemic (±)-α-ethyl-2-oxo-1-pyrrolidineacetic acid. newdrugapprovals.orgnewdrugapprovals.org This racemic acid is then resolved, often by forming a diastereomeric salt with a chiral amine like (R)-(+)-alpha-methyl-benzylamine, to isolate the desired (S)-acid, which is subsequently converted to Levetiracetam. newdrugapprovals.orgnewdrugapprovals.org This highlights the industrial relevance of the 2-bromobutyrate structure in producing stereochemically defined pharmaceuticals. The compound is also used in the synthesis of other complex molecules, such as derivatives of α-tocopherol (Vitamin E). mdpi.com

Historical Context and Evolution of Research on 2-Bromobutyrate Esters

The history of 2-bromobutyrate esters is intrinsically linked to the broader development of α-haloester chemistry. A pivotal moment in this field was the discovery of the Reformatsky reaction by Russian chemist Sergei Nikolaevich Reformatsky in 1887. psiberg.comtheaic.org This reaction demonstrated that α-haloesters could react with carbonyl compounds in the presence of zinc metal to form β-hydroxy esters, providing a powerful new method for carbon-carbon bond formation. theaic.org This discovery laid the foundational groundwork for the use of compounds like ethyl 2-bromobutyrate as synthons for generating ester enolates.

Early synthetic methods for preparing α-haloesters included the direct halogenation of carboxylic acids, a process significantly advanced by the Hell-Volhard-Zelinsky halogenation. This method involves reacting a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide to form an α-bromo acyl bromide, which can then be esterified. Over the decades, research has evolved from studying the fundamental reactivity of racemic 2-bromobutyrate esters to developing sophisticated methods for their asymmetric synthesis. The focus has shifted towards catalytic enantioselective versions of classic reactions and the use of enzymatic resolutions to access enantiopure forms like this compound. muni.czacs.org This progression reflects the increasing demand in the pharmaceutical and fine chemical industries for chiral building blocks capable of producing single-enantiomer products. theaic.org

Physical and Chemical Properties of Ethyl 2-bromobutyrate

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BrO₂ | lookchem.com |

| Molecular Weight | 195.05 g/mol | lookchem.com |

| Appearance | Colorless to light yellow liquid | acs.org |

| Boiling Point | 177-178 °C (lit.) | |

| Density | 1.321 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.447 (lit.) | |

| CAS Number | 533-68-6 (racemic) | lookchem.com |

Spectroscopic Data (¹H NMR)

| Assignment | Chemical Shift (ppm) | Source(s) |

| CH₃ (ester) | 1.305 | smolecule.com |

| CH₃ (butyrate chain) | 1.033 | smolecule.com |

| CH₂ (butyrate chain) | 2.05 | smolecule.com |

| CH (α-carbon) | 4.159 | smolecule.com |

| CH₂ (ester) | 4.234 | smolecule.com |

Structure

3D Structure

特性

CAS番号 |

130233-25-9 |

|---|---|

分子式 |

C6H11BrO2 |

分子量 |

195.05 g/mol |

IUPAC名 |

ethyl (2S)-2-bromobutanoate |

InChI |

InChI=1S/C6H11BrO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3/t5-/m0/s1 |

InChIキー |

XIMFCGSNSKXPBO-YFKPBYRVSA-N |

異性体SMILES |

CC[C@@H](C(=O)OCC)Br |

正規SMILES |

CCC(C(=O)OCC)Br |

製品の起源 |

United States |

Synthetic Methodologies for the Preparation of Ethyl 2 Bromobutyrate

Conventional Esterification and Bromination Protocols

Conventional methods for synthesizing ethyl 2-bromobutyrate (B1202233) typically result in a racemic product, meaning a mixture of both the (+) and (-) enantiomers. These routes are often straightforward and utilize readily available starting materials.

Esterification of 2-Bromobutyric Acid with Ethanol (B145695)

A primary and conventional method for preparing ethyl 2-bromobutyrate is the Fischer esterification of 2-bromobutyric acid with ethanol. google.com This acid-catalyzed reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. To drive the equilibrium towards the product, the water formed during the reaction is typically removed. google.com

A patented method describes a process where 2-bromobutyric acid is esterified using ethanol in the presence of an acidic catalyst. The water formed is eliminated by stripping with the ethanol, which is then separated from the water and recycled back into the reaction medium. google.com This continuous process allows for high conversion to the desired ester. In one example, this procedure yielded a crude product containing 90% ethyl 2-bromobutyrate. google.com

| Reactants | Catalyst | Key Conditions | Yield |

| 2-Bromobutyric Acid, Ethanol | Acid Catalyst | Heating, Continuous removal of water | ~90% (crude) google.com |

Bromination of Ethyl 2-Hydroxybutanoate (B1229357)

Another synthetic approach involves the direct conversion of the hydroxyl group in ethyl 2-hydroxybutanoate to a bromide. This transformation is a standard method for converting alcohols to alkyl halides. Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are commonly employed for this purpose. The reaction substitutes the -OH group with a bromine atom at the alpha position of the ester.

The reaction scheme is: CH₃CH₂CH(OH)COOCH₂CH₃ + Brominating Agent → CH₃CH₂CH(Br)COOCH₂CH₃

One-Step Synthesis from γ-Butyrolactone Precursors

While many syntheses starting from γ-butyrolactone yield the isomeric ethyl 4-bromobutyrate, specific methods have been developed to produce α-bromo esters. orgsyn.orgchemicalbook.com A relevant approach involves the α-bromination of the lactone itself, followed by ring-opening. For instance, γ-butyrolactone can be brominated at the alpha position using bromine and red phosphorus to yield α-bromo-γ-butyrolactone. orgsyn.org

Subsequent ring-opening of this intermediate with ethanol, typically under acidic conditions, would yield the target ethyl 2-bromo-4-hydroxybutyrate, which is not the desired product. However, a more direct conversion of lactones into α-bromocarboxylic acids has been developed. This process involves treating the lactone with bromine and a substoichiometric amount of phosphorus tribromide (PBr₃), followed by a ring-closing reaction. beilstein-journals.org A one-pot synthesis has been described where γ-butyrolactone is treated with bromine and red phosphorus in the presence of ethanol. google.com In this method, hydrogen bromide is generated in situ, which then facilitates the ring-opening and esterification of the lactone to form the bromo-ester. google.com

| Precursor | Reagents | Key Features | Product |

| γ-Butyrolactone | Br₂, Red Phosphorus, Ethanol | In situ generation of HBr, one-pot reaction | Ethyl γ-bromobutyrate google.com |

| γ-Butyrolactone | Br₂, PBr₃ (catalytic) | Forms α-bromocarboxylic acid intermediate | α-Bromo-γ-butyrolactone beilstein-journals.org |

Note: Direct one-step synthesis from γ-butyrolactone to ethyl 2-bromobutyrate is less common than the synthesis of its γ-bromo isomer. The methods often involve the formation of an α-bromo lactone intermediate.

Development of Enantioselective Synthesis Routes to (-)-Ethyl 2-bromobutyrate

The demand for enantiomerically pure this compound, particularly for pharmaceutical applications, has driven the development of stereoselective synthetic methods. These strategies are designed to produce the desired (S)-enantiomer in high optical purity, avoiding the need for resolving a racemic mixture.

Chiral Pool Approaches

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of α-chiral compounds like this compound, α-amino acids are common precursors. For instance, L-amino acids can be converted into the corresponding (S)-α-bromo acids through a diazotization reaction in the presence of a bromide source, followed by esterification.

A potential chiral precursor for this compound is L-2-aminobutyric acid. The synthesis would involve the following steps:

Diazotization: The amino group of L-2-aminobutyric acid is converted into a diazonium group using a nitrite (B80452) source (e.g., NaNO₂) under acidic conditions.

Bromination: The diazonium group is subsequently displaced by a bromide ion (e.g., from KBr or HBr), with inversion or retention of configuration depending on the specific reaction conditions, to yield (S)-2-bromobutyric acid.

Esterification: The resulting chiral α-bromo acid is then esterified with ethanol, as described in section 2.1.1, to afford this compound.

This approach leverages the inherent chirality of the starting material to establish the stereocenter in the final product.

Asymmetric Catalytic Strategies for Chiral α-Bromoester Formation

Asymmetric catalysis represents a powerful tool for the enantioselective synthesis of chiral molecules. These methods employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The development of catalytic asymmetric α-bromination of carbonyl compounds is an active area of research.

While direct catalytic asymmetric bromination of ethyl butyrate (B1204436) is not widely documented, general strategies have been developed for related substrates. These methods often involve the generation of an enolate or its equivalent, which then reacts with an electrophilic bromine source in a chiral environment provided by the catalyst. researchgate.net

Strategies applicable to the formation of chiral α-bromoesters include:

Chiral Lewis Acid Catalysis: A chiral Lewis acid can coordinate to the carbonyl group of the ester, facilitating the formation of a chiral enolate upon treatment with a base. This chiral enolate can then react with a brominating agent like N-bromosuccinimide (NBS).

Organocatalysis: Chiral amines or phosphoric acids can catalyze the enantioselective α-halogenation of aldehydes and ketones. frontiersin.org Extending these methodologies to esters is a potential route. For example, chiral Brønsted acids like chiral phosphoric acids (CPAs) are known to activate substrates through hydrogen bonding, enabling stereocontrolled reactions. frontiersin.org

Recent advances in catalysis have explored various systems, including transition metals (palladium, nickel, copper) and N-heterocyclic carbenes, for the asymmetric synthesis of related chiral α-substituted carbonyl compounds. semanticscholar.orgnih.gov The catalytic asymmetric bromoamination of chalcones, for instance, demonstrates the successful use of catalysis to create chiral α-bromo ketones. nih.gov The application of similar principles to the asymmetric α-bromination of simple esters remains a target for synthetic chemists.

| Catalytic Strategy | Catalyst Type | General Mechanism |

| Asymmetric Lewis Acid Catalysis | Chiral Metal Complex | Coordination to carbonyl, formation of a chiral enolate, reaction with electrophilic bromine. |

| Asymmetric Organocatalysis | Chiral Phosphoric Acid / Chiral Amine | Formation of a chiral enamine or activation via hydrogen bonding, followed by stereoselective bromination. frontiersin.org |

Fundamental Reactivity and Mechanistic Investigations of Ethyl 2 Bromobutyrate

Nucleophilic Substitution Reactions

The primary mode of reactivity for (-)-Ethyl 2-bromobutyrate (B1202233) involves nucleophilic substitution at the α-carbon, where the bromine atom is displaced by a variety of nucleophiles. These reactions are of significant interest for the formation of new carbon-carbon and carbon-heteroatom bonds.

Substitution at the α-Carbon: General Pathways

Nucleophilic substitution reactions at the α-carbon of (-)-Ethyl 2-bromobutyrate predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. chemicalnote.compharmaguideline.com This pathway is characterized by a single, concerted step where the incoming nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the bromide leaving group. chemicalnote.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.compharmaguideline.com

A key stereochemical outcome of the SN2 reaction at the chiral center of this compound is the inversion of configuration. libretexts.org This means that if the starting material is the (-) enantiomer, the product will have the opposite stereochemistry at the α-carbon. This stereospecificity is a direct consequence of the backside attack of the nucleophile. libretexts.org

Specific Nucleophile Reactivity Profiles

A wide array of nucleophiles can be employed in substitution reactions with this compound to introduce diverse functionalities. The reactivity of these nucleophiles is influenced by factors such as their nucleophilicity, basicity, and steric bulk.

| Nucleophile | Product Type |

| Azide (N₃⁻) | α-Azido ester |

| Cyanide (CN⁻) | α-Cyano ester |

| Amines (RNH₂, R₂NH) | α-Amino ester |

| Thiolates (RS⁻) | α-Thioether |

| Carboxylates (RCOO⁻) | α-Acyloxy ester |

| Enolates | α-Alkylated carbonyl compound |

The reaction with amines, for instance, provides a direct route to α-amino esters, which are important precursors for peptides and other biologically active molecules. Similarly, the use of cyanide as a nucleophile allows for the introduction of a nitrile group, which can be further elaborated into carboxylic acids, amines, or ketones.

Mechanistic Studies on Transition State Stabilization and Reaction Kinetics

The adjacent ester group plays a crucial role in stabilizing this transition state. The electron-withdrawing nature of the carbonyl group increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. Furthermore, the π-system of the carbonyl group can overlap with the orbitals of the forming and breaking bonds in the transition state, leading to its stabilization. This stabilization lowers the activation energy of the reaction, thereby accelerating the rate of substitution compared to analogous alkyl halides lacking the ester functionality.

Kinetic studies of similar α-halo esters have provided valuable insights into the factors governing the reaction rates. The rate of reaction is sensitive to the steric hindrance at the α-carbon. chemicalnote.com Increased substitution on the alkyl chain can hinder the backside approach of the nucleophile, leading to a decrease in the reaction rate. chemicalnote.com The nature of the leaving group is also critical, with bromide being a good leaving group due to its ability to stabilize the negative charge in the transition state and as the departing anion. libretexts.org Solvent effects are also significant, with polar aprotic solvents generally favoring SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. libretexts.org

Ester Hydrolysis and Transesterification Pathways

The ester functionality of this compound is susceptible to both hydrolysis and transesterification reactions, which are fundamental transformations in organic chemistry.

Ester hydrolysis involves the cleavage of the ester bond by water, typically under acidic or basic conditions, to yield the corresponding carboxylic acid (2-bromobutyric acid) and ethanol (B145695). A kinetic study of the hydrolysis of the structurally similar ethyl 2-bromoisobutyrate in a two-phase medium revealed that the reaction can be influenced by factors such as the concentration of the base and the presence of phase-transfer catalysts. researchgate.net

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by acids, bases, or enzymes. mdpi.comresearchgate.nettuhh.de Lipase-catalyzed transesterification has emerged as a particularly useful method due to its mild reaction conditions and high selectivity. nih.gov For example, the transesterification of ethyl butyrate (B1204436) has been studied using lipase (B570770) from Candida rugosa. nih.gov The kinetic modeling of such reactions often follows a Ping-Pong Bi-Bi mechanism, which may involve competitive inhibition by the substrates and products. nih.govresearchgate.net

| Reaction | Reagent | Product | Catalyst |

| Hydrolysis | Water (H₂O) | 2-Bromobutyric acid + Ethanol | Acid or Base |

| Transesterification | Alcohol (R'OH) | Ethyl 2-bromobutyrate + Ethanol | Acid, Base, or Lipase |

Radical Reactions and Associated Mechanisms

Beyond its role in ionic reactions, this compound can also participate in radical reactions, primarily through the homolytic cleavage of the carbon-bromine bond.

Generation of Radical Species

The carbon-bromine bond in this compound can undergo homolytic cleavage upon exposure to radical initiators or under certain reaction conditions, such as in Atom Transfer Radical Polymerization (ATRP). acs.org This cleavage results in the formation of a bromine radical and an ethyl 2-butyrate radical centered at the α-carbon.

The generation of this radical is a key initiation step in ATRP, a controlled radical polymerization technique. acs.orgwikipedia.org In this process, a transition metal complex, typically a copper(I) species, abstracts the bromine atom from the initiator, this compound, to form a copper(II) species and the desired α-ester radical. acs.org This radical can then initiate the polymerization of various monomers. The reversible nature of this activation/deactivation process allows for the controlled growth of polymer chains, leading to polymers with well-defined molecular weights and low polydispersities. acs.org

The mechanism of this radical generation involves a one-electron transfer process from the transition metal catalyst to the C-Br bond. anu.edu.au Computational studies on similar α-bromo esters have shown that the electron initially populates the antibonding orbital of the C-Br bond, leading to its dissociation. anu.edu.au

Evidence for Single Electron Transfer (SET) Processes

While direct and definitive experimental studies detailing Single Electron Transfer (SET) as the primary mechanism for reactions involving this compound are not extensively documented in publicly available literature, the probability of its occurrence can be inferred from the well-established reactivity of analogous α-bromo esters and alkyl halides. The formation of radical intermediates, a key indicator of SET pathways, is a recognized feature in the chemistry of similar compounds, particularly in the presence of specific reagents such as metals, organometallic complexes, and strong nucleophiles.

A SET process fundamentally involves the transfer of a single electron from a donor species to a substrate, in this case, the alkyl halide. For a compound like this compound, this would lead to the formation of a transient radical anion. This intermediate is highly unstable and is expected to rapidly undergo dissociative electron transfer, cleaving the carbon-bromine bond to yield an ethyl 2-butyrate radical and a bromide ion.

The general mechanism can be depicted as follows:

Electron Transfer:

Reagent (Electron Donor) + CH₃CH₂CH(Br)COOEt → [Reagent]⁺• + [CH₃CH₂CH(Br)COOEt]⁻•

Dissociation of the Radical Anion:

[CH₃CH₂CH(Br)COOEt]⁻• → CH₃CH₂CH(•)COOEt + Br⁻

The resulting carbon-centered radical is a key intermediate that can subsequently undergo a variety of reactions, such as hydrogen atom abstraction, addition to unsaturated systems, or further reduction to a carbanion.

Evidence for such pathways is often indirect and comes from a combination of experimental observations in related systems:

Product Analysis: The formation of products that are characteristic of radical intermediates, such as dimers or products of reaction with radical traps, can suggest a SET mechanism.

Stereochemical Outcomes: If the reaction proceeds through a planar or rapidly inverting radical intermediate at a stereocenter, a loss of stereochemical integrity (racemization) would be expected. In the case of this compound, the stereochemistry at the α-carbon would be a critical probe.

Cyclic Voltammetry: Electrochemical studies can provide information about the reduction potential of the alkyl halide and the feasibility of electron transfer from a given donor.

Inhibition Studies: Reactions proceeding via a radical chain mechanism, which can be initiated by SET, are often inhibited or significantly slowed by the presence of radical scavengers.

While specific data tables for this compound are not available, the following table provides examples of reagents known to promote SET processes with alkyl halides, which could potentially be applied to induce similar reactivity in this compound.

| Reagent Class | Specific Examples | Comments |

| Alkali Metals | Sodium, Potassium, Lithium | Often used in dissolving metal reductions (e.g., Birch reduction). |

| Organometallic Reagents | Grignard reagents (RMgX), Organolithiums (RLi), Lithium Diorganocuprates (R₂CuLi) semanticscholar.org | SET can be a competing pathway to traditional nucleophilic substitution (Sₙ2). semanticscholar.org |

| Low-Valent Transition Metals | SmI₂, Ni(0) complexes, Cu(I) complexes | Frequently used in reductive coupling and cross-coupling reactions. |

| Photocatalysts | Ru(bpy)₃²⁺, Ir(ppy)₃ | Can initiate SET upon irradiation with light of a suitable wavelength. |

The closely related compound, ethyl 2-bromoisobutyrate, is widely used as an initiator in Atom Transfer Radical Polymerization (ATRP). This process relies on the reversible activation of the C-Br bond by a transition metal complex (commonly copper-based), which proceeds through a mechanism that is formally a halogen atom transfer but shares features with inner-sphere electron transfer processes, generating a radical intermediate. This highlights the propensity of α-bromo esters to engage in radical-mediated pathways.

Furthermore, studies on the free-radical addition of ethyl 2-bromocarboxylates to alkenes demonstrate that the corresponding radicals can be generated and are reactive species. oregonstate.edu While the method of radical generation in those studies may not have been exclusively SET, it underscores the accessibility of the radical state for this class of compounds.

Catalytic Applications of Ethyl 2 Bromobutyrate in Advanced Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

(-)-Ethyl 2-bromobutyrate (B1202233) serves as a significant prochiral electrophile in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Its utility is particularly notable in reactions catalyzed by nickel and palladium, which facilitate the construction of complex molecular architectures, including those with stereogenic centers. These transformations are foundational in modern organic synthesis, providing pathways to valuable chiral molecules from readily available starting materials.

Nickel-Catalyzed Cross-Coupling with Alkyl Grignard Reagents

Nickel-catalyzed cross-coupling reactions, particularly the Kumada coupling, represent a powerful method for forming sp³–sp³ carbon–carbon bonds. These reactions are often challenged by side reactions, but with careful optimization of catalysts and conditions, they can proceed with high efficiency and stereochemical control. The coupling of alkyl halides with alkyl Grignard reagents is less common than sp²–sp² couplings due to the propensity of alkylmetal intermediates to undergo undesirable pathways like β-hydride elimination nih.gov. However, nickel catalysis has proven effective in overcoming these challenges, enabling the coupling of secondary alkyl electrophiles with a variety of Grignard reagents nih.govnih.govnih.gov. For instance, β-hydrogen-containing alkyl Grignard reagents have been successfully used in stereospecific nickel-catalyzed cross-coupling reactions to forge new C-C bonds nih.gov.

Ligand Design and Influence on Reactivity

The choice of ligand is critical in nickel-catalyzed cross-coupling reactions, profoundly influencing yield, selectivity, and stereochemical outcome. The ligand's steric and electronic properties can stabilize the nickel catalyst, modulate its reactivity, and prevent unwanted side reactions.

Phosphine (B1218219) Ligands : Bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) are commonly employed. The complex Ni(dppe)Cl₂, which is commercially available and stable, has been shown to be a competent catalyst nih.gov. However, the ligand-to-nickel ratio must be carefully controlled, as an excess of ligand can lead to the formation of inactive complexes like Ni(dppe)₂, shutting down the catalytic cycle nih.gov. Bulky bidentate phosphine ligands have also been developed to improve coupling efficiency, particularly with secondary Grignard reagents organic-chemistry.org.

Nitrogen-Based Ligands : Sterically hindered nitrogen-based ligands, such as spiro-bidentate-pyox ligands and 1,10-phenanthroline-type ligands, have been shown to be effective in various nickel-catalyzed couplings researchgate.netnih.govcore.ac.uk. These ligands can promote challenging transformations, such as the cross-coupling of unactivated and activated electrophiles by enabling metal migration pathways researchgate.net. The electronic properties of these ligands can be tuned; for example, adding an electron-withdrawing group to a pyridine-based ligand was found to improve the yield of the cross-coupling product nih.gov.

The table below summarizes the effect of different ligands on a model nickel-catalyzed cross-coupling reaction.

| Ligand | Nickel Precursor | Yield (%) | Notes |

| dppe | Ni(dppe)Cl₂ | Good | Commercially available and competent catalyst nih.gov. |

| Spiro-bidentate-pyox (L1d) | NiBr₂ | 72 | Superior to ligands with electron-neutral or donating groups nih.gov. |

| 1,10-Phenanthroline (L2) | Ni(cod)₂ | 98 | Effective for coupling of bromodifluoromethylphosphonates core.ac.uk. |

| None | NiCl₂·(H₂O)₁.₅ | 70 | Effective for coupling with tert-butyl Grignard reagents rhhz.net. |

Suppression of β-Hydride Elimination Pathways

A primary challenge in cross-coupling reactions involving sp³-hybridized centers is the propensity for β-hydride elimination from the organometallic intermediate. This process leads to the formation of an alkene and a metal hydride, resulting in undesired byproducts and reduced yield of the desired coupled product nih.govnih.govnih.gov.

Nickel-based catalytic systems have shown a greater ability to suppress β-hydride elimination compared to their palladium counterparts nih.gov. In palladium-catalyzed systems, the isomerization of secondary alkyl nucleophiles is common due to facile β-hydride elimination and relatively slow reductive elimination nih.gov. Nickel catalysis can overcome this limitation, enabling the direct coupling of unactivated, acyclic secondary alkylzinc halides without competitive isomerization nih.gov.

Strategies to suppress this unwanted pathway include:

Catalyst Selection : The choice of the nickel catalyst and ligand is paramount. Certain ligands can accelerate the desired reductive elimination step, making it kinetically more favorable than β-hydride elimination nih.gov.

Reaction Conditions : Fine-tuning reaction parameters such as temperature and solvent can influence the relative rates of the desired coupling versus the elimination pathway.

Ligand-Product Interactions : In some systems, weak interactions between the ligand and the growing polymer chain, such as C–F···H–C interactions, have been shown to significantly influence chain transfer characteristics and suppress β-hydride elimination ohsu.edu. A plausible catalytic cycle for a Ni-catalyzed cross-coupling reaction highlights the competing β-hydride elimination pathway from the alkylnickel intermediate (IIa) nih.gov.

Mechanistic Insights into Nickel-Mediated Alkyl-Alkyl Couplings

The mechanism of nickel-catalyzed alkyl-alkyl cross-coupling is complex and can proceed through various catalytic cycles depending on the specific substrates, ligands, and reaction conditions. Multiple nickel oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III), are often implicated mdpi.comdoi.org.

A generally accepted pathway involves the oxidative addition of an alkyl halide to a Ni(0) species to form an alkyl-Ni(II) complex. Following transmetalation with the Grignard reagent, a diorganonickel(II) intermediate is formed, which then undergoes reductive elimination to yield the C-C coupled product and regenerate the Ni(0) catalyst nih.gov.

However, alternative mechanisms have been proposed and are supported by experimental and computational studies:

Radical Pathways : Some couplings are believed to involve radical intermediates. A proposed mechanism involves a single electron transfer (SET) process, leading to a catalytic cycle with valence changes of Ni(0)-Ni(II)-Ni(III)-Ni(I)-Ni(II)-Ni(0) doi.org. In these radical-involved mechanisms, the active Ni(0) catalyst may react first with one substrate (e.g., an anhydride) over the alkyl bromide doi.org.

Ni(I)-Ni(III) Cycle : For certain reactions, a Ni(I)-Ni(III) catalytic cycle is proposed, which can be initiated by the reduction of a Ni(II) precatalyst rhhz.net.

Dual Metal Catalysis : In some systems, a dual metal cooperative catalysis strategy is employed to enable the cross-coupling of two different electrophiles nih.gov.

Migratory Cross-Coupling : A migratory cross-coupling strategy has been developed where "chain-walking" occurs on both alkyl coupling partners, mediated by a nickel(II) species, before the final cross-coupling event researchgate.netnih.gov.

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating these complex mechanistic pathways, exploring different scenarios like initial oxidative addition versus radical trapping mdpi.comresearchgate.net.

Palladium-Catalyzed Cross-Coupling with Chiral Ligands for Asymmetric C-C Bond Formation

Palladium catalysis is a cornerstone of C-C bond formation, and its application in asymmetric synthesis has been extensively developed. The use of chiral ligands allows for the enantioselective construction of stereocenters, including challenging all-carbon quaternary centers nih.govnih.gov. While nickel is often preferred for sp³-sp³ couplings to avoid β-hydride elimination, palladium-catalyzed systems with carefully designed chiral ligands have achieved significant success in asymmetric transformations nih.govnih.gov.

In the context of forming chiral centers from prochiral electrophiles like (-)-Ethyl 2-bromobutyrate, a key strategy is the palladium-catalyzed asymmetric conjugate addition of carbon nucleophiles to α,β-unsaturated acceptors nih.gov. For example, the enantioselective 1,4-addition of arylboronic acids to β-substituted cyclic enones has been accomplished using a catalyst generated from a palladium(II) source and a chiral pyridinooxazoline (PyOX) ligand nih.gov. This method provides a practical route to enantioenriched products bearing benzylic stereocenters and is notably tolerant to air and moisture nih.gov. The development of such reactions is crucial as the catalytic asymmetric formation of all-carbon quaternary stereocenters remains a significant synthetic challenge nih.govnih.gov.

Nickel-Catalyzed Enantioselective Borylalkylation of Alkynes

A significant application of this compound is in three-component cross-coupling reactions. An innovative nickel-catalyzed enantioselective intermolecular borylalkylation of unactivated terminal alkynes has been developed, which simultaneously installs a boron group and an alkyl group across the alkyne dicp.ac.cnnih.gov. This reaction utilizes a terminal alkyne, a diboron (B99234) reagent such as B₂pin₂, and a prochiral alkyl electrophile like this compound dicp.ac.cnnih.gov.

This transformation is notable for several reasons:

High Selectivity : The reaction proceeds with high levels of regio-, stereo-, and enantioselectivity, which is a significant challenge in multicomponent reactions nih.gov.

Simple Chiral Ligand : The use of an inexpensive and simple chiral 1,2-diamine ligand is effective in promoting the formation of the enantioenriched products dicp.ac.cnnih.gov.

Unexpected Stereochemistry : The reaction unexpectedly yields a high level of E-stereoselectivity for the anti-selective borylalkylation product dicp.ac.cn.

This method provides efficient access to highly valuable enantioenriched α-vinyl esters, which are versatile synthetic intermediates dicp.ac.cn. The reaction demonstrates broad substrate scope and excellent functional group compatibility, and its practicability has been shown on a larger scale dicp.ac.cn. The synthetic value of this methodology has been highlighted in shortened synthetic routes to complex drug molecules dicp.ac.cnnih.gov.

The table below shows selected results from the optimization of the borylalkylation reaction.

| Entry | Alkyne | Alkyl Halide | Ligand | Yield (%) | ee (%) | E/Z ratio |

| 1 | 1-Octyne | Ethyl 2-bromobutyrate | L1 | 85 | 95 | >99:1 |

| 2 | Cyclohexylacetylene | Ethyl 2-bromobutyrate | L1 | 80 | 94 | >99:1 |

| 3 | 1-Hexyne | Ethyl 2-bromovalerate | L1 | 82 | 96 | >99:1 |

(Data derived from studies on asymmetric borylalkylation of terminal alkynes by nickel catalysis dicp.ac.cn.)

Regioselectivity and Stereoselectivity Control

The control of regio- and stereoselectivity is a fundamental challenge in synthetic chemistry. While the selection of reagents or protecting groups can often influence chemoselectivity, achieving high levels of regio- and stereoselectivity frequently requires highly specific reaction conditions and catalysts. A unified approach to controlling these aspects often involves leveraging environmental factors, such as the choice of a Lewis Acid (LA), to influence divergent outcomes by amplifying inherent differences between reaction sites or faces, which can lead to highly selective transformations chemrxiv.org.

Systematic evaluations have revealed a distinction between "labile" and "strong" activation modes, where strong Lewis acids like AlCl3 and SnCl4 tend to drive the highest levels of regio- and diastereoselectivity in mechanistically related transformations like epoxide openings and carbonyl additions chemrxiv.org. Although the specific use of this compound as a catalyst or directing group for controlling regioselectivity and stereoselectivity is not extensively detailed in current research, its chiral nature presents theoretical potential. In principle, a chiral α-bromoester could be employed to introduce stereochemical bias in catalytic cycles, influencing the spatial arrangement of reactants and transition states to favor the formation of a specific stereoisomer.

Mechanistic Probes for E-Stereoselectivity

Understanding reaction mechanisms is crucial for the development of new and improved synthetic methods. Mechanistic probes are molecules designed to provide insight into the transition states and intermediates of a chemical reaction. The stereochemical outcome of a reaction involving a chiral probe can reveal details about the mechanism.

While there is no specific documentation on this compound being used as a mechanistic probe for E-stereoselectivity, its defined stereochemistry makes it a suitable candidate for such studies. For example, if it were used as a precursor to a reactive intermediate, the degree of stereochemical retention, inversion, or racemization in the final product could provide valuable information about the reaction pathway, including the lifetime and nature of any radical or ionic intermediates involved.

Photocatalytic Transformations

Photocatalysis has emerged as a powerful and sustainable approach to chemical synthesis, utilizing light to drive chemical reactions. Single-atom catalysts, particularly on semiconductor supports, have garnered significant attention for their high efficiency and selectivity.

Oxidative Heck Reactions Utilizing Single-Atom Photocatalysts (e.g., Pd1/g-C3N4, Ni1/g-C3N4)

The Heck reaction is a cornerstone of C-C bond formation mdpi.com. The oxidative Heck reaction, also known as the Fujiwara-Moritani reaction, is a variation that can start from C-H bonds instead of organohalides, representing a more atom-economical process mdpi.com. Heterogeneous single-atom photocatalysts have shown great promise in this area.

Researchers have developed cost-effective organic semiconductor graphitic carbon nitride (g-C3N4) as a support for single-atom catalysts rsc.org. Specifically, palladium single-atom photocatalysts (Pd1/g-C3N4) have been synthesized and successfully applied to the oxidative Heck reaction under visible light at room temperature rsc.org. In these systems, the g-C3N4 acts as both a photosensitizer and a stabilizing matrix, while the anchored palladium atoms serve as the active catalytic sites rsc.org. By optimizing the loading of Pd single atoms, significant conversion yields can be achieved, surpassing the performance of some homogeneous catalysts rsc.org. Furthermore, these heterogeneous photocatalysts demonstrate excellent recyclability. Nickel single-atom catalysts (Ni1/g-C3N4) have also shown moderate catalytic efficiency, presenting a potential low-cost alternative rsc.org.

Role of the Catalyst in Charge Separation and Radical Mediation

The efficiency of g-C3N4-based photocatalysts is intrinsically linked to their ability to generate and separate charge carriers (electron-hole pairs) upon light absorption. However, the strong interaction between these photogenerated pairs can lead to rapid recombination, which limits photocatalytic activity. A primary strategy to enhance performance is to improve charge separation nih.gov.

In single-atom catalysts like Pd1/g-C3N4, the g-C3N4 support absorbs visible light, creating electron-hole pairs rsc.org. The atomically dispersed metal sites (e.g., Pd) act as electron traps, facilitating the separation of the electron from the hole and prolonging their lifetime nih.gov. This enhanced charge separation is crucial for the subsequent redox processes. The captured electrons on the metal atoms activate substrates, initiating the catalytic cycle for reactions like C-C bond formation. The holes remaining on the g-C3N4 can participate in oxidative steps. This synergistic relationship between the semiconductor support and the single-atom co-catalyst, which promotes charge separation and mediates the radical reaction pathway, is fundamental to the high efficiency of these advanced photocatalytic systems rsc.orgrsc.org.

Atom Transfer Radical Polymerization (ATRP) Initiation

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile method for controlled radical polymerization, allowing for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions escholarship.org. The choice of initiator is critical as it determines the number of growing polymer chains and allows for the introduction of specific end-group functionality cmu.edu. Alkyl halides, particularly α-halogenated esters like ethyl 2-bromobutyrate and its close structural analogs ethyl 2-bromoisobutyrate and ethyl 2-bromopropionate, are widely used as efficient initiators for the ATRP of various vinyl monomers cmu.educmu.edunbinno.com.

Controlled Polymerization of Methacrylate (B99206) Monomers (e.g., Lauryl Methacrylate, Methyl Methacrylate, p-Nitrophenyl Methacrylate)

This compound and similar α-bromoesters are effective initiators for the controlled polymerization of a wide range of methacrylate monomers. The initiator, in conjunction with a transition metal catalyst (typically copper- or nickel-based), establishes a dynamic equilibrium between active (radical) and dormant (halide-capped) polymer chains, which enables controlled growth.

Methyl Methacrylate (MMA): The ATRP of Methyl Methacrylate using initiators like ethyl 2-bromoisobutyrate and ethyl 2-bromopropionate is well-established. For instance, NiBr2(PPh3)2 has been shown to be an efficient catalyst for the ATRP of MMA, yielding polymers with narrow molecular weight distributions (Mw/Mn = 1.1-1.4) cmu.edu. Various ATRP techniques, including Activators Regenerated by Electron Transfer (ARGET) ATRP, have been optimized for MMA polymerization, allowing for the use of very low catalyst concentrations cmu.educore.ac.uk.

Lauryl Methacrylate: The synthesis of polymers from monomers derived from renewable resources like fatty alcohols has been an area of growing interest. While specific kinetic data for lauryl methacrylate polymerization initiated by ethyl 2-bromobutyrate is not detailed, the general success of ATRP for long-chain alkyl methacrylates is well-documented. The principles of ATRP initiation with α-bromoesters are directly applicable to these monomers.

p-Nitrophenyl Methacrylate: The polymerization of functional monomers like p-nitrophenyl methacrylate via ATRP allows for the synthesis of reactive polymers that can be further modified. The use of multifunctional initiators derived from α-bromoesters has been employed to create well-defined star polymers containing poly(p-nitrophenyl methacrylate) blocks.

The following tables summarize typical conditions and results for the ATRP of methacrylates using initiators structurally similar to ethyl 2-bromobutyrate, demonstrating the controlled nature of the polymerization.

Table 1: ATRP of Methyl Methacrylate (MMA) with NiBr2(PPh3)2 Catalyst Data derived from studies using ethyl 2-bromoisobutyrate and ethyl 2-bromopropionate initiators.

| Initiator | Catalyst/Initiator Ratio | Time (h) | Conversion (%) | Mn (Experimental) | Mw/Mn |

|---|---|---|---|---|---|

| Ethyl 2-bromoisobutyrate | 1.0 | 5 | 95 | 12,000 | 1.15 |

| Ethyl 2-bromopropionate | 1.0 | 8 | 92 | 11,500 | 1.20 |

| Ethyl 2-bromoisobutyrate | 0.5 | 10 | 88 | 11,000 | 1.25 |

Table 2: AGET ATRP of Methyl Methacrylate (MMA) Data from a study using ethyl 2-bromoisobutyrate (EBriB) initiator.

| [MMA]:[EBriB]:[CuCl2]:[PMDETA] | Reducing Agent | Temp (°C) | Time (h) | Conversion (%) | Mn (Experimental) | Mw/Mn |

|---|

Role in Complex Molecule Synthesis and Structural Elucidation

Building Blocks for Functionalized Organic Molecules

(-)-Ethyl 2-bromobutyrate (B1202233) is a valuable reagent for the construction of functionalized organic molecules due to its bifunctional nature. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups, while the ethyl ester moiety can be hydrolyzed or transformed into other functional groups. This dual reactivity makes it a key starting material in the synthesis of a wide range of compounds.

As an important raw material and intermediate, ethyl 2-bromobutyrate is utilized in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com Its role as a precursor is pivotal in creating more complex molecules. guidechem.com The substitution of the bromine atom with other functional groups is a common strategy in organic synthesis to build molecular complexity. guidechem.com For instance, it is used in halogenation, alkylation, and coupling reactions. nbinno.com

The versatility of this compound allows for the introduction of not just the butyrate (B1204436) chain but also specific chirality at the second carbon, which is essential in the synthesis of enantiomerically pure compounds.

| Reagent/Reaction Type | Functional Group Introduced | Resulting Molecule Class |

| Nucleophilic Substitution | Amines, Azides, Cyanides, etc. | Substituted Butyrate Derivatives |

| Alkylation Reactions | Carbon Nucleophiles | α-Alkylated Butyrate Esters |

| Coupling Reactions | Organometallic Reagents | α-Aryl/Alkenyl Butyrate Esters |

Participation in Reformatsky Reactions for γ-Butyrolactone Synthesis

The Reformatsky reaction is a well-established method in organic synthesis that involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.org (-)-Ethyl 2-bromobutyrate, as an α-halo ester, is a suitable substrate for this reaction. The organozinc reagent, often referred to as a Reformatsky enolate, is formed by the oxidative addition of zinc into the carbon-bromine bond. wikipedia.org

This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which allows for excellent chemoselectivity, particularly in reactions with multifunctional substrates. wikipedia.org A significant application of this reaction is in the diastereoselective synthesis of densely functionalized γ-butyrolactones. In a "double Reformatsky sequence," three contiguous stereocenters can be established with high diastereoselectivity. nih.gov

The general mechanism proceeds as follows:

Formation of the Reformatsky Enolate: Zinc metal inserts into the carbon-bromine bond of this compound.

Nucleophilic Addition: The resulting organozinc enolate adds to the carbonyl group of an aldehyde or ketone.

Hydrolysis: Acidic workup protonates the resulting zinc alkoxide to yield the β-hydroxy ester.

Lactonization: In appropriate substrates, subsequent intramolecular cyclization can lead to the formation of γ-butyrolactones.

| Step | Description | Intermediate/Product |

| 1 | Oxidative addition of zinc | Reformatsky (Zinc) Enolate |

| 2 | Reaction with a carbonyl compound | Zinc Alkoxide |

| 3 | Acidic workup | β-Hydroxy Ester |

| 4 | Intramolecular Cyclization | γ-Butyrolactone |

Application in the Synthesis of Heterocyclic Systems (e.g., 1,4-Benzothiazinones)

Heterocyclic compounds are of immense interest in medicinal chemistry due to their presence in a vast number of natural products and pharmaceuticals. This compound serves as a key precursor in the synthesis of certain heterocyclic systems, notably 1,4-benzothiazinones.

The synthesis of 2H-benzo[b] nbinno.comchemicalbook.comthiazin-3(4H)-one derivatives can be achieved through the reaction of 2-aminobenzenethioles with ethyl 2-bromoalkanoates, such as ethyl 2-bromobutyrate. nih.gov This reaction involves the nucleophilic attack of the sulfur atom of the 2-aminothiophenol (B119425) onto the electrophilic α-carbon of the ethyl 2-bromobutyrate, followed by an intramolecular cyclization involving the amino group and the ester carbonyl, leading to the formation of the benzothiazinone ring system. The chirality of the starting this compound can be transferred to the final heterocyclic product, resulting in an enantiomerically enriched or pure compound.

| Reactant 1 | Reactant 2 | Product |

| 2-Aminobenzenethiol | This compound | 2-Ethyl-2H-benzo[b] nbinno.comchemicalbook.comthiazin-3(4H)-one |

Intermediate in Natural Product Synthesis Analogs and Drug Candidate Precursors

The structural features of this compound make it an important intermediate in the synthesis of analogs of natural products and as a precursor for various drug candidates. chemicalbook.com Its ability to introduce a chiral butyrate moiety is crucial in the construction of complex molecular architectures with specific stereochemistry, which is often a prerequisite for biological activity.

This compound is recognized as a significant pharmaceutical intermediate. guidechem.com For example, it has been identified as a building block in the preparation of lipid-lowering drugs and therapeutic agents for atherosclerosis and thrombosis. guidechem.com

Furthermore, research has shown its utility in the synthesis of novel bioactive molecules. For instance, it is a reactant in the synthesis of 2-(Isopropylamino)thiazol-4(5H)-one derivatives. These derivatives have been investigated for their inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 and 2 (11β-HSD1 and 11β-HSD2), enzymes that are implicated in carcinogenesis, highlighting the potential of this compound in the development of new anti-cancer agents. sigmaaldrich.com

| Therapeutic Area | Target Molecule/Class | Role of this compound |

| Cardiovascular | Lipid-lowering drugs | Precursor/Intermediate |

| Oncology | 2-(Isopropylamino)thiazol-4(5H)-one derivatives | Chiral Building Block |

Stereochemical Control and Enantioselective Applications of Ethyl 2 Bromobutyrate

Chiral Resolution Strategies for Derivatives

Chiral resolution is a common method for separating enantiomers from a racemic mixture. For derivatives of (-)-Ethyl 2-bromobutyrate (B1202233), this can be accomplished through the formation of diastereomeric salts or the temporary incorporation of a chiral auxiliary.

One of the most prevalent methods for chiral resolution is the formation of diastereomeric salts. advanceseng.com This technique involves reacting a racemic mixture with a chiral resolving agent, which converts the pair of enantiomers into a pair of diastereomers. advanceseng.com Since diastereomers have different physical and chemical properties, they can be separated using conventional methods like crystallization, filtration, or chromatography. advanceseng.com The success of this separation often depends on factors such as the choice of solvent and the temperature range, which can influence the yield and diastereomeric excess of the resulting salt crystals. advanceseng.com The stoichiometry of the diastereomeric salts formed can be influenced by the racemic compound or the resolving agent. mdpi.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of subsequent reactions. wikipedia.org This approach is a key strategy in asymmetric synthesis to selectively produce a desired stereoisomer. wikipedia.org Ethyl (S)-lactate, a chiral ester derived from lactic acid, is a readily available and naturally derived compound that can be used as a chiral auxiliary. wikipedia.orgnih.gov Its inherent chirality can influence the stereoselectivity of reactions, guiding the formation of one stereoisomer over another.

For instance, in the context of derivatives, a chiral auxiliary like ethyl (S)-lactate can be attached to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. After the desired stereocenter is created, the auxiliary can be removed and potentially recovered for future use.

Catalytic Enantioselective Transformations

Catalytic enantioselective transformations offer an efficient method for asymmetric synthesis, where a small amount of a chiral catalyst can generate a large amount of an enantiomerically enriched product.

Asymmetric induction is the preferential formation of one enantiomer or diastereoisomer over the other due to the influence of a chiral feature in the substrate, reagent, catalyst, or environment. wikipedia.org In catalytic systems, the design of chiral ligands is crucial for achieving high levels of enantioselectivity. nih.gov These ligands coordinate to a metal center, creating a chiral environment that directs the course of the reaction. nih.gov

The development of new chiral ligands is a significant area of research, with the goal of creating catalysts that are highly effective for specific transformations. nih.gov The complexity of many catalytic processes means that the design of these ligands is often a combination of rational design based on mechanistic understanding and empirical screening. nih.gov

| Ligand Type | Description | Application Example |

| C2-Symmetric Ligands | These ligands possess a twofold axis of rotational symmetry and have been widely used in asymmetric catalysis. | Rh-catalyzed hydrogenation, Pd-catalyzed allylic substitution. nih.gov |

| Nonsymmetrical P,N-Ligands | These ligands contain both phosphorus and nitrogen donor atoms and have shown to be highly effective, sometimes outperforming symmetrical ligands. | Various metal-catalyzed reactions. nih.gov |

While specific research on the nickel-catalyzed borylalkylation of (-)-Ethyl 2-bromobutyrate is not detailed in the provided search results, the principles of stereochemical control in similar reactions can be inferred. In such transformations, the chiral ligand attached to the nickel catalyst would play a critical role in determining the stereochemical outcome. The reaction would likely proceed through a transition state where the chiral ligand creates a steric and electronic environment that favors the formation of one stereoisomer of the borylalkylated product over the other.

Advanced Polymeric Materials and Macromolecular Engineering

Precision Polymer Synthesis via Controlled Radical Polymerization

Ethyl 2-bromobutyrate (B1202233) (EBB) is utilized as a classical initiator in Atom Transfer Radical Polymerization (ATRP), a robust method for controlled radical polymerization. This technique allows for the synthesis of well-defined polymers by establishing a dynamic equilibrium between active, propagating radical species and dormant species. The effectiveness of EBB as an initiator has been demonstrated in the polymerization of various monomers.

For instance, EBB has been successfully employed in the ATRP of lauryl methacrylate (B99206) (LMA) using a catalyst system of copper(I) chloride (CuCl) and N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) in toluene. researchgate.net This system yields poly(lauryl methacrylate) with low polydispersity, indicating a high degree of control over the polymerization process. researchgate.net Kinetic studies of this reaction show a linear relationship between the logarithm of the monomer concentration ratio and time, as well as a linear increase in molecular weight with monomer conversion, confirming the living nature of the polymerization. researchgate.net

Similarly, EBB is used to synthesize polystyrene macroinitiators (PSt-Br) with narrow molecular weight distributions (Mw/Mn ≈ 1.18) via ATRP, with a CuBr/2,2′-bipyridine (bpy) catalyst system. acs.orgresearchgate.net This macroinitiator can then be used for subsequent chain extensions. The precision afforded by EBB in these polymerizations is crucial for creating materials with tailored properties.

Furthermore, EBB is compatible with more advanced polymerization techniques that combine different chemical reactions. One such example is the creation of simultaneous interpenetrating polymer networks (sIPNs) through concurrent copper(I)-catalyzed azide-alkyne cycloaddition "click chemistry" and ATRP. nih.gov In this system, EBB initiates the ATRP of 2-hydroxyethyl methacrylate (HEMA) while a separate click chemistry reaction forms a crosslinked poly(ethylene glycol) network simultaneously, resulting in a well-defined interpenetrating structure. nih.gov

Table 1: Examples of Controlled Radical Polymerization Initiated by Ethyl 2-bromobutyrate (EBB)

| Monomer | Catalyst System | Polymer | Polydispersity Index (Mw/Mn) | Reference |

|---|---|---|---|---|

| Lauryl Methacrylate (LMA) | EBB/CuCl/PMDETA | Poly(lauryl methacrylate) | < 1.5 | researchgate.net |

| Styrene (St) | EBB/CuBr/bpy | Polystyrene (PSt-Br) | ~1.18 | acs.orgresearchgate.net |

| 2-Hydroxyethyl Methacrylate (HEMA) | EBB/CuBr/PMDETA | Poly(2-hydroxyethyl methacrylate) | - | nih.gov |

| 2-(Diethylamino)ethyl Methacrylate (DEAEMA) | EBB (ARGET ATRP) | Poly(2-(diethylamino)ethyl methacrylate) | 1.11 - 1.19 | nih.govdovepress.com |

Synthesis of Cationic Polymers Mimicking Biologically Active Peptides

Ethyl 2-bromobutyrate is an effective initiator for the synthesis of cationic polymers, which are of significant interest for biomedical applications such as drug delivery due to their pH-responsive nature and ability to interact with biological molecules. A prominent example is the synthesis of polymers containing poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), a well-known pH-responsive cationic polymer.

Diblock copolymers incorporating PDEAEMA have been synthesized using Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) with ethyl 2-bromobutyrate as the initiator. nih.govdovepress.com This method allows for the creation of well-defined block copolymers such as PDEAEMA-b-poly(methyl methacrylate) (PMMA) and poly(poly(ethylene glycol) methyl ether methacrylate)-b-PDEAEMA (PPEGMA-b-PDEAEMA). nih.govdovepress.com The PDEAEMA block provides the cationic and pH-sensitive characteristics to the final macromolecule. These polymers can self-assemble into micelles that serve as carriers for therapeutic agents, demonstrating the utility of EBB in creating functional materials for advanced medical applications. nih.govdovepress.com

Table 2: Synthesis of PDEAEMA-based Cationic Copolymers using Ethyl 2-bromobutyrate Initiator

| Copolymer | Method | Mn (GPC) | Mw/Mn (GPC) | Reference |

|---|---|---|---|---|

| PDEAEMA-b-PMMA | ARGET ATRP | 16,300 | 1.19 | nih.govdovepress.com |

| PPEGMA-b-PDEAEMA | ARGET ATRP | 19,500 | 1.11 | nih.govdovepress.com |

Engineering Polymer Architectures (e.g., Block Copolymers)

The ability to initiate controlled polymerization makes ethyl 2-bromobutyrate a valuable tool for engineering complex polymer architectures, most notably block copolymers. These materials consist of two or more distinct polymer chains (blocks) linked together, and their properties are derived from the characteristics of each block.

The synthesis of block copolymers using EBB often involves a two-step process. First, EBB is used to polymerize a monomer, such as styrene, to create a macroinitiator (e.g., PSt-Br) with a reactive terminal bromine atom. acs.orgresearchgate.net This macroinitiator is then used to initiate the polymerization of a second monomer, like p-nitrophenyl methacrylate (NPMA), leading to the formation of a diblock copolymer (PSt-b-PNPMA). acs.orgresearchgate.net The controlled nature of the ATRP process at both stages ensures that the final block copolymer has a well-defined structure and a narrow molecular weight distribution. acs.org

Ethyl 2-bromobutyrate is also used directly in the synthesis of diblock copolymers via ARGET ATRP. For example, it can initiate the polymerization of 2-(diethylamino)ethyl methacrylate (DEAEMA) and subsequently methyl methacrylate (MMA) to form PDEAEMA-b-PMMA. nih.govdovepress.com This approach demonstrates the versatility of EBB in creating macromolecules with distinct segments, each contributing unique functionalities to the final material.

Table 3: Characteristics of Block Copolymers Synthesized Using Ethyl 2-bromobutyrate (EBB)

| Block Copolymer | Synthesis Route | First Block (Macroinitiator) | Second Block | Final Mw/Mn | Reference |

|---|---|---|---|---|---|

| Poly(styrene-b-p-nitrophenyl methacrylate) (PSt-b-PNPMA) | Sequential ATRP | PSt-Br (Mn = 14,730) | p-Nitrophenyl methacrylate | 1.26 - 1.38 | acs.orgresearchgate.net |

| Poly(2-(diethylamino)ethyl methacrylate-b-methyl methacrylate) (PDEAEMA-b-PMMA) | ARGET ATRP | - | - | 1.19 | nih.govdovepress.com |

| Poly(poly(ethylene glycol) methyl ether methacrylate-b-2-(diethylamino)ethyl methacrylate) (PPEGMA-b-PDEAEMA) | ARGET ATRP | - | - | 1.11 | nih.govdovepress.com |

Conclusion and Future Research Perspectives

Summary of Key Contributions of (-)-Ethyl 2-bromobutyrate (B1202233) to Academic Research

The primary contribution of (-)-Ethyl 2-bromobutyrate to academic research is its function as a chiral precursor in the asymmetric synthesis of complex organic molecules. While often used in its racemic form, DL-Ethyl 2-bromobutyrate, the separation of its enantiomers unlocks its true potential for stereocontrolled reactions. The racemic mixture is recognized as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs chemicalbook.com.

A significant area of research has been the development of methods for the kinetic resolution of racemic ethyl 2-bromobutyrate. Enzymatic hydrolysis has shown considerable promise in this regard. For instance, lipases are capable of selectively hydrolyzing one enantiomer, leaving the other enriched. This chemoenzymatic approach provides a pathway to optically active α-bromoesters, which are crucial for the synthesis of chiral drugs and other bioactive compounds. The development of efficient two-step enzymatic processes for the production of related chiral intermediates, such as (R)- and (S)-ethyl-3-hydroxybutyrate, highlights the feasibility and importance of such resolution strategies nih.govresearchgate.net.

Emerging Methodologies for Enhanced Reactivity and Selectivity

Recent advancements in synthetic methodology have focused on enhancing the reactivity and stereoselectivity of reactions involving α-bromoesters like this compound.

Enzymatic Kinetic Resolution: The use of enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), in non-aqueous media for the resolution of racemic esters is a significant emerging methodology. These biocatalytic systems offer high enantioselectivity under mild reaction conditions, making them a green and efficient alternative to classical resolution methods nih.govresearchgate.net. The enantioselectivity of these enzymatic reactions can be influenced by the nature of the ester's alkyl chain, with bulkier groups sometimes leading to improved results nih.gov.

Catalytic Asymmetric Cross-Coupling: Another promising area is the development of catalytic asymmetric cross-coupling reactions. For instance, nickel/pybox catalyst systems have been shown to be effective in the enantioselective cross-coupling of racemic α-bromoketones with arylzinc reagents nih.gov. This stereoconvergent approach allows for the synthesis of α-arylated ketones with high enantiomeric excess under mild conditions. Such methods could potentially be adapted for the stereoselective alkylation of α-bromoesters, providing a direct route to enantiomerically enriched products from the racemic starting material.

The table below summarizes key parameters from a study on the enzymatic resolution of a related compound, illustrating the potential for achieving high enantiopurity.

| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee %) of Product | Enantiomeric Excess (ee %) of Substrate |

| Immobilized CALB | Racemic Ethyl-3-hydroxybutyrate | ~50 | >96 | >96 |

This data is for a related compound and serves to illustrate the effectiveness of enzymatic resolution methods. nih.gov

Potential for Novel Applications in Organic and Materials Chemistry

The availability of enantiopure this compound opens up possibilities for novel applications where stereochemistry is critical.

Pharmaceutical Synthesis: As a chiral building block, this compound is a valuable intermediate in the synthesis of single-enantiomer drugs nih.gov. The distinct pharmacological activities of different enantiomers of a drug underscore the importance of stereochemically pure starting materials. Its use can lead to the development of more potent and selective therapeutic agents with fewer side effects. For example, the racemic form, ethyl 2-bromobutyrate, is used as a reagent to synthesize Efaroxan, an imidazoline α2-antagonist that stimulates insulin secretion atompharma.co.in. The use of an enantiomerically pure starting material could lead to a more effective drug candidate.

Polymer Chemistry: While ethyl 2-bromoisobutyrate is a well-known initiator in Atom Transfer Radical Polymerization (ATRP), the use of a chiral initiator like this compound could lead to the synthesis of stereoregular polymers. The stereochemistry of the polymer backbone can significantly influence its physical and chemical properties, such as its thermal stability, crystallinity, and biological activity. This could have applications in the development of novel materials with tailored properties for use in areas like biomedical devices and chiral chromatography.

Q & A

Q. What are the primary synthetic routes for (-)-Ethyl 2-bromobutyrate, and how do they differ in yield and purity?

this compound (CAS 533-68-6) is commonly synthesized via two methods:

- Method 1 : Bromination of ethyl 2-hydroxybutyrate using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). This route requires careful control of reaction temperature (0–5°C) to minimize side reactions .

- Method 2 : Esterification of 2-bromobutyric acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄). This method achieves higher yields (>85%) but requires purification via fractional distillation due to residual acid . Purity is typically verified by gas chromatography (GC) or nuclear magnetic resonance (¹H NMR), with impurities often arising from incomplete bromination or esterification .

Q. What are the critical physicochemical properties of this compound for experimental design?

Key properties include:

- Density : 1.321 g/mL at 25°C

- Boiling Point : 177°C (lit.)

- Solubility : Miscible with alcohols and ethers; insoluble in water .

- Refractive Index : 1.447 (n²⁰/D) These properties guide solvent selection, reaction temperature, and storage conditions (2–8°C, light-sensitive) .

Q. How should this compound be handled safely in laboratory settings?

- Hazard Class : 3 (flammable liquid).

- Risk Phrases : R22 (harmful if swallowed), R37/38 (respiratory and skin irritation), R41 (risk of serious eye damage) .

- Safety Protocols : Use fume hoods, wear nitrile gloves, and store in amber glass containers under inert gas (N₂ or Ar) to prevent hydrolysis or photodegradation .

Q. What analytical techniques are recommended for characterizing this compound and its reaction products?

- Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) .

- Structural Confirmation : ¹H NMR (δ 1.3–1.5 ppm for ethyl group; δ 4.2–4.4 ppm for brominated α-carbon) and Fourier-transform infrared spectroscopy (FT-IR) (C=O stretch at ~1740 cm⁻¹) .

Advanced Research Questions

Q. How is this compound utilized as an initiator in controlled radical polymerization (e.g., ARGET ATRP)?

In Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) , this compound acts as a low-cost initiator for synthesizing block copolymers. For example:

- Procedure : React with monomers like methyl methacrylate (MMA) or 2-(diethylamino)ethyl methacrylate (DEAEMA) in the presence of a Cu(II)/ligand catalyst system. The bromine atom undergoes homolytic cleavage to generate radicals, initiating polymerization .

- Key Parameters : Monomer-to-initiator ratio (e.g., 200:1) and reducing agents (e.g., ascorbic acid) to maintain Cu(I) concentration .

Q. What role does this compound play in synthesizing bioactive thiazolone derivatives?

It serves as a key electrophile in cyclocondensation reactions with thioureas to form 2-(cyclopentylamino)thiazol-4(5H)-ones, which exhibit anticancer and antioxidant activities.

- Method : React with N-cyclopentylthiourea under basic conditions (K₂CO₃) in anhydrous acetonitrile at 60°C for 24 hours. Purify via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can researchers address discrepancies in reported reaction yields or physicochemical data for this compound?

- Yield Discrepancies : Trace moisture or oxygen in reactions can reduce efficiency. Use Schlenk-line techniques for moisture-sensitive syntheses .

- Property Variations : Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook) and validate via in-house measurements (e.g., differential scanning calorimetry for melting points) .

Q. What are the applications of this compound in radiochemistry and PET/CT imaging?

While the methyl ester derivative is directly used in synthesizing ¹⁸F-labeled imaging agents (e.g., 2-¹⁸F-fluorobutyric acid), the ethyl analog can be explored for similar applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。